(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Hydrochloride
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Overview
Description
(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. It is characterized by the presence of a thiophene ring, an acrylamide group, and a methylaminopropyl side chain, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Acrylamide Group Introduction: The acrylamide group is introduced through a reaction between acryloyl chloride and the thiophene derivative under basic conditions.
Attachment of the Methylaminopropyl Side Chain: The final step involves the reaction of the intermediate with 3-methylaminopropylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide group, with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide Hydrochloride: Known for its use in peptide synthesis and bioconjugation.
N-(3-Aminopropyl)-N-methylpropanamide: Used in the synthesis of various organic compounds.
Uniqueness: (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Hydrochloride stands out due to its unique combination of a thiophene ring and an acrylamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-[3-(methylamino)propyl]-3-thiophen-2-ylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.ClH/c1-12-7-3-8-13-11(14)6-5-10-4-2-9-15-10;/h2,4-6,9,12H,3,7-8H2,1H3,(H,13,14);1H/b6-5+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRKTVAQIKBFFI-IPZCTEOASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC(=O)C=CC1=CC=CS1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCCNC(=O)/C=C/C1=CC=CS1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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